(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone
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Overview
Description
The compound (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone
is a complex organic molecule. It contains a cyclopenta[c]pyridazine core, which is a structural fragment found in various alkaloids . This core is linked to a piperazine and a thiazole ring.
Synthesis Analysis
The synthesis of similar compounds involves multicomponent condensation reactions . These reactions typically involve malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The resulting products undergo various transformations, including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray structural analysis . The structure contains a bicyclic cyclopenta[b]pyridine structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . These reactions lead to the formation of thioesters, which are then aromatized to form the final product .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, its molecular weight can be calculated based on its molecular formula . Other properties such as its melting point, solubility, and spectral data can be obtained through experimental analysis .Scientific Research Applications
Heterocyclic Chemistry and Drug Discovery
Compounds containing piperazine and thiazole rings, similar to the given chemical structure, are frequently explored in the synthesis of pharmaceuticals and biologically active molecules. These heterocyclic compounds have been studied for their potential as therapeutic agents due to their diverse pharmacological properties. For example, piperazine and thiazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and antitumor activities, suggesting that the compound could also be investigated for such biological activities (Gökçe et al., 2005), (Pancholia et al., 2016).
Antagonist and Agonist Design
The structural complexity of the given molecule suggests its utility in designing receptor antagonists or agonists. Heterocyclic cores such as pyridazinone, when combined with piperazine and thiazole, are known to interact with various biological targets, potentially modulating their activity. Research on similar compounds has led to the discovery of potent antagonists for specific receptors, indicating that targeted modifications of such a compound could yield valuable pharmacological tools or therapeutic agents (Romero et al., 2012).
Synthetic Methodologies
The compound's intricate structure also highlights the synthetic challenges and strategies in heterocyclic chemistry. Research into similar compounds has contributed to the development of novel synthetic methodologies, enabling the construction of complex heterocycles with potential for further functionalization. Such synthetic routes could be applicable to the synthesis of the given compound, facilitating its exploration in various scientific applications (Nakamori et al., 1988).
Future Directions
Properties
IUPAC Name |
[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-(4-thiophen-2-yl-1,3-thiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS2/c25-19(18-20-15(12-27-18)16-5-2-10-26-16)24-8-6-23(7-9-24)17-11-13-3-1-4-14(13)21-22-17/h2,5,10-12H,1,3-4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSECUDCTIJJKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)C4=NC(=CS4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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